molecular formula C6H8O2 B7818845 3-Hydroxy-2-methyl-cyclopent-2-enone CAS No. 5870-63-3

3-Hydroxy-2-methyl-cyclopent-2-enone

Cat. No.: B7818845
CAS No.: 5870-63-3
M. Wt: 112.13 g/mol
InChI Key: MAIUFLILEAIYBX-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-cyclopent-2-enone is an organic compound with the molecular formula C6H8O2. It is a cyclopentenone derivative characterized by a hydroxyl group and a methyl group attached to the cyclopentene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-2-methyl-cyclopent-2-enone can be synthesized through multiple synthetic routes. One common method involves the anodic oxidation of 5-methylfurfuryl alcohol, followed by hydrogenation. This process yields derivatives of 2,5-dimethoxy tetrahydrofuran, which are then converted to this compound .

Another synthetic route involves a multi-step reaction starting with 2-Cyclopenten-1-one. The reaction conditions include the use of N,N,N,N,N,N-hexamethylphosphoric triamide, methyllithium, toluene-4-sulfonic acid, and tetrabutyl ammonium fluoride under inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation and the use of specific solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methyl-cyclopent-2-enone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Hydroxy-2-methyl-cyclopent-2-enone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and natural products.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methyl-cyclopent-2-enone involves its interaction with molecular targets and pathways. The compound can undergo rearrangement reactions, such as the Piancatelli rearrangement, which converts it into 4-hydroxycyclopentenones. These reactions are catalyzed by acids and involve the formation of pentadienyl cations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-methyl-cyclopent-2-enone is unique due to its specific structural features, such as the presence of both a hydroxyl group and a methyl group on the cyclopentene ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-hydroxy-2-methylcyclopent-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4-5(7)2-3-6(4)8/h7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIUFLILEAIYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207403
Record name 2-Cyclopenten-1-one, 3-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5870-63-3
Record name 3-Hydroxy-2-methyl-2-cyclopenten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5870-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopenten-1-one, 3-hydroxy-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclopenten-1-one, 3-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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